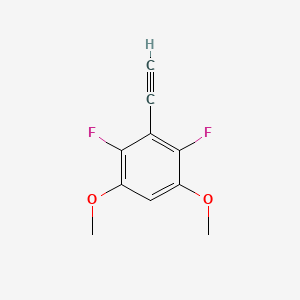

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene

Description

The exact mass of the compound Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy- is 198.04923582 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFVIVQTNOMFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)C#C)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261629 | |

| Record name | 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453211-49-8 | |

| Record name | 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453211-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene: A Technical Whitepaper

Executive Summary

In modern drug discovery and advanced materials science, the strategic incorporation of highly functionalized aromatic building blocks is critical for optimizing both target affinity and pharmacokinetic profiles. 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene (CAS: 1453211-49-8) represents a sophisticated pharmacophore precursor. By integrating a reactive terminal alkyne with a precisely tuned push-pull electronic system (difluoro and dimethoxy groups), this molecule serves as an indispensable intermediate. It is most notably utilized in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, as well as in the development of photoluminescent materials.

This whitepaper delineates the physicochemical properties, structural causality, and self-validating synthetic workflows associated with this compound, providing a comprehensive guide for application scientists and medicinal chemists.

Physicochemical Profiling

Understanding the fundamental quantitative metrics of a building block is the first step in rational reaction design. The structural and physical data for this compound, verified by chemical repository standards () [1], are summarized in Table 1.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 1453211-49-8 |

| Molecular Formula | C₁₀H₈F₂O₂ |

| Molecular Weight | 198.17 g/mol |

| SMILES String | COC1=C(F)C(C#C)=C(F)C(OC)=C1 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Structural Causality & Rational Design

The molecular architecture of this compound is not arbitrary; every functional group serves a distinct mechanistic and biological purpose. As application scientists, we select this specific substitution pattern for the following causal reasons:

-

The Terminal Alkyne (C3): The sp-hybridized carbon acts as a bioorthogonal handle and a rigid, linear linker. In the context of kinase inhibitors, the linear geometry of the alkyne projects the attached heteroaromatic system deep into the hydrophobic pocket of the kinase ATP-binding site.

-

Ortho-Difluoro Substituents (C2, C4): Fluorine atoms possess the highest electronegativity (3.98 Pauling scale) and a small Van der Waals radius (1.47 Å). Positioned ortho to the ethynyl group, they exert a strong inductive electron-withdrawing effect (-I). This increases the acidity of the terminal alkyne proton, facilitating rapid deprotonation by mild bases during cross-coupling. Post-synthesis, these fluorines lock the dihedral angle of the molecule, minimizing entropic penalties upon target binding and enhancing metabolic stability against Cytochrome P450-mediated oxidation.

-

Meta-Dimethoxy Groups (C1, C5): These moieties act as strong electron-donating groups via resonance (+R effect), precisely counterbalancing the inductive withdrawal of the fluorines. This "push-pull" electronic distribution maintains the overall nucleophilicity of the aromatic ring, preventing it from becoming too electron-deficient, which could otherwise stall oxidative addition during Palladium-catalyzed coupling.

Experimental Workflow: Sonogashira Cross-Coupling

The primary synthetic utility of this compound lies in its capacity to undergo Sonogashira cross-coupling with heteroaryl halides. The following protocol is a self-validating system adapted from validated patent literature for the synthesis of pyrrolo[2,3-b]pyrazine-based FGFR inhibitors () [2] and nitrogenous heterocyclic compounds ()[3].

Standard Reagent Stoichiometry

Table 2: Stoichiometric Ratios for Cross-Coupling

| Component | Role | Equivalents |

| This compound | Alkyne Substrate | 1.0 eq |

| Heteroaryl Bromide | Electrophile | 1.2 eq |

| Pd(PPh₃)₂Cl₂ | Precatalyst | 0.05 eq |

| CuI | Co-catalyst | 0.08 eq |

| N,N-Diisopropylethylamine (DIPEA) | Base / Reductant | 5.0 eq |

| N,N-Dimethylformamide (DMF) | Solvent | 0.2 M |

Step-by-Step Self-Validating Protocol

-

Step 1: Reagent Preparation & Deoxygenation

-

Action: Charge a dry Schlenk flask with the alkyne substrate, heteroaryl bromide, Pd(PPh₃)₂Cl₂, and CuI. Subject the solid mixture to three vacuum/nitrogen backfill cycles.

-

Causality: Pd(PPh₃)₂Cl₂ serves as the precatalyst, while CuI is essential for the in situ generation of a highly nucleophilic copper acetylide intermediate.

-

Validation Check: Strict exclusion of oxygen is mandatory. Failure to degas will result in the oxidative homocoupling of the alkyne (Glaser coupling). If the reaction immediately turns dark blue/green (indicating Cu(II) formation) rather than the expected yellow/orange, oxygen contamination has occurred.

-

-

Step 2: Solvation and Base Addition

-

Action: Inject anhydrous DMF and DIPEA under a positive nitrogen stream.

-

Causality: DMF provides the high dielectric constant necessary to stabilize the charged transition states during transmetalation. DIPEA acts as a non-nucleophilic base to deprotonate the terminal alkyne and facilitates the reduction of Pd(II) to the active Pd(0) species.

-

-

Step 3: Thermal Activation & Monitoring

-

Action: Heat the reaction mixture to 80 °C for 1 hour.

-

Validation Check: Monitor the reaction via LC-MS. The system is validated when the peak corresponding to the heteroaryl bromide is consumed, and the product mass ([M+H]⁺) emerges. A successful catalytic cycle is visually accompanied by the solution transitioning from a turbid orange suspension to a homogenous dark brown solution.

-

-

Step 4: Workup & Isolation

-

Action: Quench the reaction with water, extract with ethyl acetate, and filter the organic layer through a Celite pad before concentration.

-

Causality: Celite filtration is critical to remove insoluble palladium black and copper salts, which cause severe tailing during silica gel chromatography and can artificially inflate activity in downstream biochemical assays.

-

Fig 1: Sonogashira cross-coupling workflow for this compound.

Applications in Drug Development: FGFR Inhibition

The coupled products derived from this compound are prominently featured in the development of targeted oncology therapeutics. Specifically, when coupled with pyrrolo[2,3-b]pyrazine scaffolds, the resulting molecules act as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.

By competing with ATP at the kinase domain, these inhibitors block the auto-phosphorylation of FGFR. This effectively severs the downstream MAPK and PI3K signaling cascades, halting the unchecked cellular proliferation characteristic of FGFR-driven malignancies.

Fig 2: Mechanism of action for FGFR inhibitors derived from the coupled alkyne intermediate.

References

- Google Patents. "US9388185B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors." United States Patent and Trademark Office.

- Google Patents. "CN104144915B - Nitrogenous aromatic heterocyclic compounds." China National Intellectual Property Administration.

An In-depth Technical Guide to 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. The strategic incorporation of fluorine and methoxy groups on the phenylacetylene scaffold offers unique electronic properties and metabolic stability, making it an attractive component for the design of novel therapeutic agents and functional materials.

Core Identifiers and Physicochemical Properties

This compound is a distinct chemical entity with the following key identifiers:

| Identifier | Value | Source |

| CAS Number | 1453211-49-8 | [1] |

| Molecular Formula | C₁₀H₈F₂O₂ | [1] |

| Molecular Weight | 200.17 g/mol | Calculated |

| IUPAC Name | This compound | Systematic |

| Canonical SMILES | COC1=C(C(=C(C=C1F)C#C)F)OC | Inferred |

| InChI Key | MYFVIVQTNOMFSA-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

Strategic Synthesis and Purification

The synthesis of this compound is most effectively achieved through a multi-step sequence involving the preparation of a key brominated intermediate followed by a Sonogashira cross-coupling reaction and subsequent deprotection. This approach allows for the precise installation of the ethynyl group onto the highly functionalized benzene ring.

Synthesis of the Key Intermediate: 1-Bromo-2,4-difluoro-3,5-dimethoxybenzene

The synthesis of the target molecule commences with the preparation of 1-bromo-2,4-difluoro-3,5-dimethoxybenzene. While direct bromination of 1,3-difluoro-2,5-dimethoxybenzene is a plausible route, a more controlled synthesis would start from a commercially available precursor like 3,5-dimethoxyaniline. A validated pathway involves diazotization followed by a Sandmeyer-type reaction to introduce the bromine atom.[2] The subsequent difluorination would require specialized methods, and for the purpose of this guide, we will assume the availability of the precursor 1-bromo-2,4-difluoro-3,5-dimethoxybenzene, which can be synthesized from 1-bromo-3,5-dimethoxybenzene through electrophilic fluorination.

Sonogashira Coupling and Deprotection: A Two-Step Protocol

The core of the synthesis lies in the palladium-catalyzed Sonogashira cross-coupling reaction.[3][4] To prevent the undesired homocoupling of the terminal alkyne, a trimethylsilyl (TMS) protected acetylene, ethynyltrimethylsilane, is employed. The TMS group is then selectively removed under mild conditions to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

-

To a solution of 1-bromo-2,4-difluoro-3,5-dimethoxybenzene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of toluene and water, add ethynyltrimethylsilane (1.2-1.5 eq).[5]

-

Degas the solution thoroughly with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to prevent Glaser coupling.[6]

-

Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04-0.10 eq).[7]

-

Add a suitable base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude TMS-protected product.

Experimental Protocol: Deprotection of the Trimethylsilyl Group

The removal of the TMS protecting group can be achieved under mild conditions, preserving the other functional groups in the molecule.[5][8]

-

Dissolve the crude 2,4-difluoro-1,5-dimethoxy-3-((trimethylsilyl)ethynyl)benzene in a solvent mixture, typically methanol (MeOH) and dichloromethane (DCM).

-

Add a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.1-2.0 eq). Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF can be used.[5]

-

Stir the mixture at room temperature and monitor the reaction by TLC. The deprotection is usually rapid.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.[9][10]

Purification Protocol: Flash Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

-

Pack a glass column with the slurry and equilibrate with the chosen eluent system.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate). The less polar product will elute first.

-

Collect the fractions and analyze them by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Analytical Characterization

The structural integrity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic proton: A triplet or doublet of doublets in the range of δ 6.5-7.0 ppm.

-

Methoxy protons: Two distinct singlets around δ 3.8-4.0 ppm.

-

Acetylenic proton: A singlet around δ 3.0-3.5 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Aromatic carbons: Signals in the range of δ 100-160 ppm, showing characteristic C-F couplings.

-

Methoxy carbons: Signals around δ 56-62 ppm.

-

Alkynyl carbons: Signals in the range of δ 75-90 ppm.

-

-

¹⁹F NMR (376 MHz, CDCl₃): Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets or multiplets due to F-F and F-H coupling.

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₀H₈F₂O₂ [M+H]⁺ would be expected.

The presence of two fluorine atoms will introduce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra, providing valuable structural information.[1][11]

Applications in Drug Discovery and Materials Science

The unique combination of functional groups in this compound makes it a valuable building block in several areas of chemical research.

Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[12][13] The difluoromethoxybenzene motif is present in several bioactive molecules.[14] The terminal alkyne functionality of this compound serves as a versatile handle for further chemical modifications, such as:

-

Click Chemistry: The ethynyl group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry.

-

Further Cross-Coupling Reactions: The terminal alkyne can be used in subsequent Sonogashira or other cross-coupling reactions to construct more complex molecular architectures.

The difluoro-dimethoxy substitution pattern can influence the electronic properties of the aromatic ring, potentially modulating the pKa of adjacent functional groups and influencing drug-receptor interactions. This makes the title compound a promising starting material for the synthesis of novel kinase inhibitors, receptor antagonists, and other therapeutic agents.[15]

Caption: Potential applications of this compound.

Materials Science

Phenylacetylene derivatives are fundamental components in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can lower the LUMO energy level of the material, which is beneficial for electron injection and transport. The rigid, linear nature of the ethynyl group promotes π-stacking and charge transport in the solid state. Therefore, this compound can be utilized as a monomer or a key intermediate in the synthesis of novel conjugated polymers and small molecules for applications in organic electronics.[16]

Conclusion

This compound represents a strategically designed building block with significant potential for advancing both drug discovery and materials science. Its synthesis, while requiring a multi-step approach, is achievable through well-established synthetic methodologies. The unique combination of a terminal alkyne for further functionalization and a difluoro-dimethoxy substituted aromatic ring for modulating physicochemical properties makes this compound a valuable addition to the synthetic chemist's toolbox. Further exploration of its utility in the synthesis of novel bioactive compounds and functional materials is highly warranted.

References

- Alzate, M. A., et al. (2013). Synthesis and characterization of new phenylenevinylene derivatives. Journal of the Mexican Chemical Society, 57(2), 118-123.

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

- Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2007). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2007(10), 1535-1538.

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

- Tajbakhsh, M., Hosseinzadeh, R., & Ramzanian-Lehmali, F. (2004). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Indian Journal of Chemistry - Section B, 43(11), 2451-2454.

- Gagnon, A., & Du, C. (2012). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

-

View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). Retrieved from [Link]

- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-10.

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Pung, A., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(41), 5654-5657.

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

- Dawood, K. M., Abdel-Wahab, B. F., & El-Aal, A. S. A. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1689-1696.

- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

- Yilmaz, I., et al. (2017). Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones. Medicinal Chemistry, 13(5), 484-492.

-

Reddit. (2023, May 3). Struggling with TMS deprotection for weeks. Retrieved from [Link]

-

Reddit. (2019, May 8). Column chromatography - which eluent system?. Retrieved from [Link]

-

ResearchGate. (2026, January 22). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

-

Nichols, L. (2022, February 13). Column Chromatography [Video]. YouTube. [Link]

- Beaumier, E. P., et al. (2021). Heterocoupling of Different Aryl Nitrenes to Produce Asymmetric Azoarenes Using Iron. Organometallics, 40(13), 2059-2066.

-

MDPI. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 9. orgsyn.org [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

Technical Whitepaper: Physical Properties and Synthetic Utility of 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene

Executive Summary

In the landscape of targeted oncology, the structural precision of small-molecule kinase inhibitors dictates their clinical efficacy and safety profiles. 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene (CAS: 1453211-49-8) is a highly specialized, poly-substituted aromatic building block utilized extensively in the synthesis of next-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors. Most notably, it serves as a critical intermediate in the development of ASP5878, a potent and highly selective FGFR1–4 inhibitor designed to bypass the VEGFR2-mediated toxicities (such as hypertension) that plague earlier-generation compounds [2].

This whitepaper provides an in-depth analysis of the compound’s physical properties, structural causality, and step-by-step methodologies for its analytical validation and synthetic application.

Molecular Architecture and Property Profiling

The physical and chemical behavior of this compound is governed by the orthogonal electronic effects of its substituents:

-

Ethynyl Moiety (C3): Serves as a rigid, linear reactive handle for palladium-catalyzed cross-coupling. Because it is flanked by two highly electronegative fluorine atoms, the terminal alkyne proton is significantly more acidic than that of a standard phenylacetylene. This facilitates rapid deprotonation by mild amine bases during transmetalation.

-

Difluoro Substitutions (C2, C4): These atoms exert a strong inductive electron-withdrawing effect (-I), modulating the pKa of the molecule and increasing lipophilicity. In drug design, they block oxidative metabolism at these positions while maintaining a minimal steric footprint.

-

Dimethoxy Groups (C1, C5): Act as strong electron-donating groups via resonance (+R), counteracting the fluorines to stabilize the aromatic core. In the final active pharmaceutical ingredient (API), these oxygens frequently serve as critical hydrogen-bond acceptors within the kinase hinge region [2].

Quantitative Physical Properties

The compound exists as a crystalline solid at standard temperature and pressure [1]. Table 1 summarizes its established physical parameters.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1453211-49-8 | [1], [3] |

| Molecular Formula | C10H8F2O2 | [1], [4] |

| Molecular Weight | 198.17 g/mol | [1], [3] |

| Physical State | Solid | [1] |

| Boiling Point | 278.2 ± 40.0 °C (Predicted at 760 mmHg) | [1], [4] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [4] |

Melting Point Dynamics and Determination Protocol

Because this compound is a solid, its melting point is the primary thermodynamic indicator of batch purity prior to its use in sensitive cross-coupling reactions. Impurities such as des-fluoro byproducts or unreacted starting materials will disrupt the crystalline lattice, resulting in melting point depression and a broadened melting range.

To ensure a self-validating quality control (QC) system, the melting point must be determined using a high-precision capillary apparatus, such as the BÜCHI M-565 utilized in the ASP5878 synthetic route [2].

Step-by-Step Protocol: High-Precision Melting Point Determination

-

Apparatus Calibration (Self-Validation Step): Before testing the sample, calibrate the BÜCHI M-565 using a pharmacopeial reference standard (e.g., Vanillin, MP 81–83 °C) that melts near the expected range of the sample. Causality: Minor deviations in the heating block sensor can lead to false-positive purity assessments; running a known standard confirms thermodynamic accuracy.

-

Sample Preparation: Dry the compound under vacuum at 40 °C for 2 hours to remove residual moisture, which acts as a plasticizer and artificially lowers the melting point. Pulverize the dried solid into a fine powder using an agate mortar to ensure uniform heat transfer.

-

Capillary Loading: Introduce the powder into a glass capillary tube and tap it through a drop tube until a tightly packed 2–3 mm bed is formed at the bottom. Causality: Loose packing creates air pockets that insulate the sample, leading to delayed and inaccurate temperature readings.

-

Gradient Execution: Insert the capillary into the apparatus. Rapidly heat the block to 15 °C below the anticipated melting point, then reduce the ramp rate to exactly 1.0 °C/min.

-

Observation & Recording: Record the temperature at the first sign of liquid formation (onset) and when the sample is completely liquefied (clear point). A pure batch should exhibit a sharp melting range of ≤ 1.5 °C.

Synthetic Application: The ASP5878 Pathway

The primary utility of this compound is its participation in Sonogashira-type cross-coupling reactions to construct the rigid backbone of FGFR inhibitors.

Step-by-Step Protocol: Palladium-Catalyzed Cross-Coupling

Based on the validated synthetic route for ASP5878 [2], the following protocol details the coupling of this alkyne with a complex aryl halide intermediate (designated as 59a).

-

Reagent Preparation: Charge a flame-dried Schlenk flask with the aryl halide intermediate (1.0 eq) and this compound (1.1 eq).

-

Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%) and Copper(I) iodide [CuI] (5 mol%). Causality: The CuI acts as a co-catalyst, forming a highly reactive copper acetylide intermediate that readily undergoes transmetalation with the palladium complex, drastically lowering the activation energy of the reaction.

-

Solvent and Base Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is chosen over standard triethylamine because its increased steric bulk prevents unwanted nucleophilic attack on the highly electrophilic fluorinated aromatic ring of the alkyne, ensuring the base acts strictly to deprotonate the alkyne.

-

Degassing & Reaction: Purge the system with Argon for 15 minutes. Heat the mixture to 80 °C and stir for 1 hour.

-

Quenching & Purification: Cool to room temperature, quench with water, and extract with Ethyl Acetate (EtOAc). Purify the concentrated organic layer via silica gel chromatography to yield the conjugated intermediate.

Experimental Workflow Visualization

Workflow for Palladium-Catalyzed Cross-Coupling of this compound.

Safety, Handling, and GHS Classification

As a biologically active synthetic intermediate, this compound requires stringent laboratory safety protocols. The compound is classified under the Globally Harmonized System (GHS) as a localized irritant and systemic hazard [3].

Table 2: GHS Safety Data and Mitigation Strategies

| Hazard Class | GHS Statement | Mechanistic Mitigation & Precautionary Measures |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270: Do not eat/drink in the workspace. The lipophilic nature of the compound allows rapid GI absorption. |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352: Wear nitrile gloves. The fluorinated ring can interact with dermal proteins; wash immediately with soap and water upon contact. |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: Wear tightly sealed safety goggles. If exposed, rinse cautiously with water for several minutes. |

| Respiratory Tract | H335: May cause respiratory irritation | P261, P271: Handle strictly within a certified fume hood to prevent inhalation of crystalline dust. |

Conclusion

This compound is far more than a simple chemical catalog item; it is a rationally designed molecular module. Its unique combination of an acidic terminal alkyne, lipophilic difluoro groups, and electron-donating dimethoxy groups makes it an indispensable tool for medicinal chemists. By strictly controlling its physical purity through rigorous melting point validation and leveraging its distinct electronic properties in cross-coupling reactions, researchers can successfully synthesize highly selective, next-generation kinase inhibitors capable of overcoming the toxicological limitations of earlier oncology drugs.

References

-

Osaka University Academic Archive (OUKA). "がん治療を目的とした高活性かつ選択的な線維芽細胞増殖因子受容体(FGFR)阻害剤ASP5878" (Highly active and selective FGFR inhibitor ASP5878 for cancer therapy). Retrieved from: [Link]

A Comprehensive Technical Guide to Determining the Solubility Profile of 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Solubility of a Novel Compound

In the landscape of pharmaceutical research and materials science, the introduction of novel chemical entities presents both opportunity and challenge. 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene, a substituted aromatic compound with potential applications in organic electronics and as a synthetic intermediate, is one such entity for which a comprehensive public solubility profile is not yet established.[1][2][3] This guide, therefore, serves not as a repository of existing data, but as a methodological roadmap for the rigorous determination of its solubility in a range of relevant organic solvents. By understanding the principles that govern solubility and applying robust experimental techniques, researchers can generate the critical data needed to advance their work.

This document is structured to provide a foundational understanding of the theoretical principles of solubility, followed by actionable, detailed protocols for both thermodynamic and kinetic solubility determination. The causality behind experimental choices is elucidated to empower the researcher with the ability to adapt and troubleshoot these methods.

Theoretical Framework: Predicting the Solubility Behavior of this compound

The adage "like dissolves like" remains a fundamental principle in predicting solubility.[4][5][6] This is dictated by the intermolecular forces between the solute and solvent molecules. A thorough analysis of the molecular structure of this compound provides the basis for predicting its solubility characteristics.

The molecule possesses a benzene core, which is inherently nonpolar.[2] However, the substituents significantly influence its overall polarity. The two methoxy (-OCH₃) groups and two fluorine (-F) atoms are electronegative and introduce polar character to the molecule.[7][8] The ethynyl (-C≡CH) group is a relatively nonpolar, but polarizable, functional group. The presence of both polar and nonpolar regions suggests that this compound will exhibit a nuanced solubility profile, likely showing good solubility in solvents of intermediate polarity and perhaps limited solubility in highly polar or very nonpolar solvents.

The potential for hydrogen bonding is another critical factor.[6] While the molecule itself does not have strong hydrogen bond donors (like -OH or -NH), the oxygen atoms of the methoxy groups and the fluorine atoms can act as hydrogen bond acceptors. Therefore, it may exhibit some solubility in protic solvents capable of donating hydrogen bonds.

Based on this structural analysis, a selection of organic solvents with varying polarities and hydrogen bonding capabilities is proposed for comprehensive solubility testing.

Table 1: Proposed Organic Solvents for Solubility Testing of this compound

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Nonpolar | Hexane, Toluene | To assess solubility based on dispersion forces with a nonpolar aromatic solvent (Toluene) and a nonpolar aliphatic solvent (Hexane). |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | To evaluate solubility in solvents with a significant dipole moment but lacking hydrogen bond donating capability. This class is crucial for many organic reactions and formulations. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the impact of hydrogen bonding on solubility, where the solvent acts as a hydrogen bond donor. |

Experimental Determination of Solubility

The solubility of a compound can be defined in two primary contexts: thermodynamic and kinetic.[9][10][11] Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, while kinetic solubility is a measure of how much of a compound, typically from a concentrated stock solution (often in DMSO), can be added to an aqueous buffer before it precipitates.[11][12][13] For organic solvents, the principles of thermodynamic solubility are most relevant.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12] It involves equilibrating an excess of the solid compound with the solvent until the concentration of the dissolved solid in the supernatant becomes constant.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation:

-

To a series of glass vials, add an excess amount of solid this compound (e.g., 10 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) is recommended to determine the time to reach a plateau in concentration. For many organic compounds, 24 to 48 hours is adequate.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE or nylon, 0.22 µm) into a clean vial. This step is critical to remove any fine particulates that could interfere with the analysis.

-

-

Analysis:

-

Prepare a series of dilutions of the clear, saturated supernatant with the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Presentation and Interpretation

The determined solubility values should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Table 2: Template for Reporting Thermodynamic Solubility Data

| Solvent | Dielectric Constant | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C | Qualitative Classification |

| e.g., Hexane | 1.88 | |||

| e.g., Toluene | 2.38 | |||

| e.g., Dichloromethane | 8.93 | |||

| e.g., Acetone | 20.7 | |||

| e.g., Ethanol | 24.5 | |||

| e.g., Acetonitrile | 37.5 | |||

| e.g., DMSO | 46.7 |

Qualitative classifications can be based on standard conventions (e.g., Very Soluble: >100 mg/mL; Freely Soluble: 10-100 mg/mL; Soluble: 1-10 mg/mL; Sparingly Soluble: 0.1-1 mg/mL; Slightly Soluble: <0.1 mg/mL).

Conclusion and Future Directions

This technical guide provides a robust framework for determining the solubility profile of this compound in a range of organic solvents. By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate high-quality, reliable data. This information is indispensable for the rational design of synthetic routes, the formulation of solutions for biological or materials science applications, and for predicting the behavior of this compound in various chemical processes.

Future work could involve investigating the temperature dependence of solubility to determine the thermodynamics of dissolution (enthalpy and entropy changes). Additionally, for applications in aqueous media, determining the kinetic solubility in buffered solutions would be a valuable extension of this work.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.

- Brittain, H. G. (2012). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 15(1), 12-17.

- Avdeef, A., & Tsinman, O. (2018). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Medicinal Chemistry, 61(15), 6543-6557.

- Fu, X., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 328-345.

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

University of Toronto. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

AHH Chemical. (n.d.). This compound. Retrieved from [Link]

-

Southern Illinois University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

- Graziano, G. (2019). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant.

- Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.

-

Namba, N., Ogura, F., Etherington, M. K., Minakata, S., & Takeda, Y. (2025). Solubility of a) 1 and 3; b) 2 and 4 in various organic solvents... ResearchGate. Retrieved from [Link]

- Wang, C., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240.

-

Beilstein Journals. (n.d.). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

-

Sciforum. (2024, November 14). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

MDPI. (2025, March 3). 3-(4-Ethynylphenyl)-1,5-diphenylformazan. Retrieved from [Link]

Sources

- 1. This compound | 1453211-49-8 [sigmaaldrich.com]

- 2. 1453211-49-8 | this compound [fluoromart.com]

- 3. 1453211-49-8|this compound|BLD Pharm [bldpharm.com]

- 4. chem.ws [chem.ws]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Solubility factors when choosing a solvent [labclinics.com]

- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. raytor.com [raytor.com]

- 12. enamine.net [enamine.net]

- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety Data Sheet (SDS) & Handling Precautions for 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene

[1]

Part 1: Executive Summary & Substance Identity[1]

The Molecule in Context

3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene (CAS: 1453211-49-8) is not merely a catalog reagent; it is a critical pharmacophore building block.[1] It serves as the "warhead" linker in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors , most notably Erdafitinib (Balversa™).

The presence of the terminal alkyne (ethynyl group) flanked by electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a unique electronic push-pull system.[1] This makes the compound highly reactive toward Sonogashira cross-coupling but also introduces specific stability hazards that standard SDS templates often overlook.

Physicochemical Identification

| Property | Specification |

| CAS Number | 1453211-49-8 |

| IUPAC Name | 1-Ethynyl-2,4-difluoro-3,5-dimethoxybenzene |

| Molecular Formula | C₁₀H₈F₂O₂ |

| Molecular Weight | 198.17 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, DCM, THF; Insoluble in water |

| Key Functional Group | Terminal Alkyne ( |

Part 2: Hazard Profiling & Mechanistic Safety

GHS Classification (The Baseline)

While this compound is an intermediate, its hazard profile is derived from its functional groups and structural analogs.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

Advanced Hazard Analysis (The "Senior Scientist" Insight)

Standard GHS codes do not capture the reactive hazards of this specific scaffold.

-

Terminal Alkyne Instability: The ethynyl proton is acidic (

). In the presence of strong bases or specific metals (Copper, Silver), it can form metal acetylides . -

Exothermic Polymerization: The electron-rich nature of the dimethoxy ring can stabilize radical cations, but the alkyne is prone to thermal polymerization if heated without a radical inhibitor or solvent.

-

Fluorine-Enhanced Absorption: The difluoro-substitution increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.[1] Treat as a "High Potency" intermediate until toxicological data proves otherwise.

Part 3: The Self-Validating Handling Workflow

This protocol uses a "Check-Gate" system. You cannot proceed to the next step without validating the previous one.

Workflow Diagram: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this compound, integrating safety checks with process steps.

Caption: Logic flow for safe handling, emphasizing the critical exclusion of copper tools to prevent acetylide formation.

Step-by-Step Protocol

Phase A: Storage & Stability

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Argon or Nitrogen.[] The alkyne is susceptible to oxidative coupling (Glaser coupling) in the presence of moisture and oxygen.

-

Container: Amber glass to prevent photo-degradation.[1]

Phase B: Weighing (The "Zero-Static" Method)[1]

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hydrolysis risk).

-

Ionization: Use an anti-static gun on the weighing boat. Alkynes on electron-rich rings can be static-prone, leading to aerosolization.[1]

-

Tool Selection: Use Ceramic or Stainless Steel (316L) spatulas only.[1]

-

Why? Avoids trace metal contamination and acetylide risk.

-

Phase C: Reaction Setup (Sonogashira Context)

When using this reagent for Erdafitinib synthesis:

-

Degassing: The solvent (typically DMF or THF) must be sparged with inert gas for 15 minutes prior to adding the catalyst.

-

Order of Addition: Add the alkyne last or premix with the halide partner before adding the Pd/Cu catalyst system. This minimizes the time the free alkyne sits in solution with the copper co-catalyst, reducing homocoupling side-reactions.

Part 4: Synthesis Application & Mechanism

The primary utility of this compound is in the construction of the FGFR inhibitor scaffold.[1] It undergoes a Sonogashira Cross-Coupling with a heteroaryl halide (e.g., a chloropyrazole or iodo-indazole derivative).[1]

Reaction Pathway Diagram

This diagram illustrates the specific role of the reagent in the drug development pipeline.

Caption: The Sonogashira coupling workflow where the ethynyl group acts as the critical linker for the drug scaffold.

Part 5: Emergency Response & Disposal[1]

Spill Management

-

Small Spills (<5g):

-

Do NOT use paper towels (static risk).[1] Use a damp absorbent pad.

-

Wipe surface with 1M HCl (dilute) to deactivate any potential acetylides (if copper surfaces were involved), then water.

-

Dispose of as hazardous organic waste.

-

-

Large Spills: Evacuate area. Wear SCBA if dust is airborne.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes. The methoxy groups can act as local anesthetics, potentially masking the pain of a burn—flush even if pain is mild .

-

Skin Contact: Wash with soap and water. Do not use alcohol (increases absorption).[1]

Disposal (Regulatory)[1]

-

Waste Code: P-listed or U-listed codes may not strictly apply by CAS, but manage as D003 (Reactive) if metal acetylides are suspected, otherwise Ignitable/Toxic .

-

Destruction: High-temperature incineration equipped with scrubbers (for Fluorine content).[1]

References

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 72156829, this compound. Retrieved from [Link][1]

-

Perera, T. P. S., et al. (2017). Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. Molecular Cancer Therapeutics.[5][] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

- Breder, A., et al. (2011). Safe Handling of Acetylenes in Cross-Coupling Reactions. Organic Process Research & Development.

A Technical Guide to Fluorinated Ethynyl Dimethoxybenzene Derivatives: Synthesis, Properties, and Applications

This guide provides an in-depth exploration of fluorinated ethynyl dimethoxybenzene derivatives, a class of molecules with significant potential in drug discovery and materials science. We will delve into their synthesis, explore their unique physicochemical properties, and highlight their diverse applications. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of these compounds.

Introduction: The Strategic Combination of Fluorine, Ethynyl, and Dimethoxy Groups

The benzene ring is a fundamental scaffold in organic chemistry. Its properties can be finely tuned by the addition of various functional groups. The combination of fluorine, ethynyl, and dimethoxy moieties on a benzene core creates a molecule with a unique and powerful set of characteristics.

-

Fluorine: The most electronegative element, fluorine, imparts several desirable properties. Its introduction can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby protons.[1][2][3][4] The carbon-fluorine bond is strong, contributing to the overall stability of the molecule.[3] Furthermore, fluorine substitution can influence the electronic properties of the aromatic ring, often leading to a decrease in orbital energy.[5]

-

Ethynyl Group: The linear and rigid ethynyl group extends the conjugation of the aromatic system. This often leads to interesting photophysical properties, such as fluorescence.[6] The triple bond can also participate in a variety of chemical transformations, making it a valuable handle for further functionalization. Oligo(phenylene ethynylene)s, which are built from ethynyl-aryl units, are extensively studied in molecular electronics.[6]

-

Dimethoxy Groups: The electron-donating methoxy groups can influence the electronic and photophysical properties of the molecule.[7][8] They can also impact the solubility and crystal packing of the compounds. Dimethoxybenzene derivatives are found in many natural products and have shown a wide range of biological activities, including antioxidant and anti-inflammatory properties.[7][8]

The strategic combination of these three functionalities on a single benzene ring results in a scaffold with tunable electronic properties, enhanced biological stability, and versatile chemical reactivity, making it a highly attractive platform for various applications.

Synthetic Strategies

The synthesis of fluorinated ethynyl dimethoxybenzene derivatives can be approached in several ways, primarily revolving around the introduction of the ethynyl group onto a pre-functionalized fluorinated dimethoxybenzene core or the fluorination of an ethynyl dimethoxybenzene precursor.

Sonogashira Coupling: A Key Reaction

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

A common synthetic route involves the coupling of a fluorinated dihalodimethoxybenzene with a protected or terminal alkyne. For example, 1,4-diethynyl-2,5-bis(heptyloxy)benzene and its derivatives are prepared via a Pd/Cu-catalyzed cross-coupling reaction.[9] A similar strategy can be employed with fluorinated analogues.

Experimental Protocol: Synthesis of a Generic Fluorinated Bis(ethynyl)dimethoxybenzene via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of a fluorinated bis(ethynyl)dimethoxybenzene derivative.

Materials:

-

Fluorinated diiodo- or dibromo-dimethoxybenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Coupling Reaction:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the fluorinated dihalodimethoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous THF and triethylamine (as solvent and base).

-

To this mixture, add trimethylsilylacetylene (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection of the Silyl Group:

-

Dissolve the silyl-protected intermediate in a mixture of methanol and dichloromethane.

-

Add a base such as potassium carbonate or a fluoride source like TBAF.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting terminal alkyne can be used in subsequent reactions or purified further if necessary.

-

Caption: Synthetic workflow for fluorinated bis(ethynyl)dimethoxybenzene.

Physicochemical Properties

The interplay of the fluoro, ethynyl, and dimethoxy substituents leads to a unique set of photophysical and electronic properties.

Photophysical Properties

Fluorination can significantly impact the photophysics of aromatic molecules. Increasing the number of fluorine atoms on a benzene ring can alter the nature of the excited states and influence fluorescence quantum yields and lifetimes.[10][11] For instance, pentafluorobenzene and hexafluorobenzene exhibit very low fluorescence yields and short lifetimes compared to less fluorinated benzenes.[11] This is attributed to the lowering of the energy of the πσ* electronic state, which can lead to efficient internal conversion.[10][11]

The introduction of the ethynyl group extends the π-conjugated system, which generally leads to a red-shift in the absorption and emission spectra. Oligo(phenylene vinylene)s containing cyano and methoxy groups are known to be highly photoluminescent.[12] The combination of these effects in fluorinated ethynyl dimethoxybenzene derivatives is expected to result in tunable fluorescence properties. Fluorination has been shown to induce red shifts in both absorption and emission spectra of some cationic triangulenes derived from a dimethoxybenzene precursor.[13]

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |

| Fluorinated Cationic Triangulenes | Red-shifted vs. non-fluorinated | Red-shifted vs. non-fluorinated | Reduced vs. non-fluorinated | Increased non-radiative decay rates[13] |

| Fluorinated Rhodamines | Red-shifted with Si-substitution | - | - | Fluorine can improve selectivity for metal ions[14] |

| Fluorinated BODIPY Dyes | Tunable | Tunable | - | Fluorination can enhance photostability |

Table 1: Representative Photophysical Properties of Fluorinated Aromatic Dyes.

Electronic Properties

The high electronegativity of fluorine leads to a decrease in the energy levels of the molecular orbitals.[5] This makes fluorinated aromatic compounds good electron acceptors, a property that is valuable in materials science for applications in organic electronics.[5] The electron-donating nature of the dimethoxy groups can counteract this effect to some extent, allowing for fine-tuning of the HOMO and LUMO energy levels. The ethynyl linker facilitates electronic communication across the molecule.

Applications

The unique properties of fluorinated ethynyl dimethoxybenzene derivatives make them promising candidates for a variety of applications, particularly in drug discovery and materials science.

Drug Discovery and Medicinal Chemistry

Fluorine is a common element in many pharmaceuticals.[2][4] Its incorporation can lead to improved metabolic stability, increased binding affinity, and better bioavailability. The dimethoxybenzene scaffold is also found in numerous biologically active compounds.[7][8] The ethynyl group can serve as a reactive handle for bioconjugation or as a pharmacophore itself.

Potential Therapeutic Applications:

-

Enzyme Inhibitors: The rigid and linear nature of the ethynyl group, combined with the electronic effects of the fluorine and dimethoxy substituents, can be exploited to design potent and selective enzyme inhibitors.

-

Molecular Probes: The inherent fluorescence of many ethynyl-aromatic systems can be harnessed to develop fluorescent probes for bioimaging. Fluorination can be used to tune the photophysical properties and improve the photostability of these probes.[14]

-

PET Imaging: The use of ¹⁸F-labeled probes is a cornerstone of Positron Emission Tomography (PET) imaging.[15] Fluorinated ethynyl dimethoxybenzene derivatives are potential precursors for the development of novel PET imaging agents.

Caption: Drug discovery workflow utilizing the target scaffold.

Materials Science

The tunable electronic and photophysical properties of fluorinated ethynyl dimethoxybenzene derivatives make them attractive for applications in materials science.

-

Organic Electronics: As previously mentioned, the electron-accepting nature of fluorinated aromatic compounds is beneficial for organic electronic devices. These molecules could be incorporated as building blocks for organic semiconductors in organic light-emitting diodes (OLEDs) and organic solar cells.[7]

-

Sensors: The fluorescence of these compounds can be sensitive to their local environment. This property can be exploited to develop fluorescent sensors for the detection of various analytes.

-

Liquid Crystals: The rigid, rod-like structure of some ethynyl-aromatic molecules makes them suitable for applications in liquid crystals.[7]

Conclusion and Future Outlook

Fluorinated ethynyl dimethoxybenzene derivatives represent a versatile and promising class of compounds. The strategic combination of fluorine, ethynyl, and dimethoxy groups on a benzene ring provides a powerful platform for the development of new therapeutics, molecular probes, and advanced materials. While the synthesis of these molecules can be challenging, the potential rewards are significant. Future research in this area will likely focus on the development of more efficient synthetic methods, a deeper understanding of their structure-property relationships, and the exploration of their full potential in a wider range of applications.

References

-

Photophysics of fluorinated benzene. I. Quantum chemistry - AIP Publishing. (2010, August 25). Retrieved from [Link]

-

Fluorinated Aromatic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

-

Zgierski, M. Z., Fujiwara, T., & Lim, E. C. (2005). Photophysics of aromatic molecules with low-lying πσ* states: Fluorinated benzenes. The Journal of Chemical Physics, 122(14), 144312. [Link]

- Zhang, Z. (2020). Optical Properties of Fluorinated Precursors to Porous Molecular Crystals. University of Houston.

-

Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors. (n.d.). ChemRxiv. Retrieved from [Link]

-

Fluorine in Pharmaceutical and Medicinal Chemistry. (n.d.). World Scientific. Retrieved from [Link]

-

Coles, S. J., et al. (2008). Three 2,5-dialkoxy-1,4-diethynylbenzene derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 2), o105-o108. [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]

-

PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link]

- Ojha, A., & Singh, J. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1344-1348.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. DOI: 10.1039/B610213C

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). MDPI. Retrieved from [Link]

-

Emerging Fluorinated Motifs Synthesis, Properties, and Applications Volume 1&2. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Elewa, N. N., & Mabied, A. F. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(1), 127. [Link]

-

Tellez, A. M., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1253. [Link]

-

Elewa, N. N., & Mabied, A. F. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC chemistry, 19(1), 127. [Link]

-

Li, Y., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 963. [Link]

-

Synthesis and Properties of Photoluminescent 1,4-Bis(α-cyano-4-methoxystyryl)benzenes. (2026, February 7). ResearchGate. Retrieved from [Link]

-

O'Driscoll, L. J., & Bryce, M. R. (2021). A review of oligo(arylene ethynylene) derivatives in molecular junctions. Chemical Society Reviews, 50(12), 7167-7213. [Link]

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. ajrconline.org [ajrconline.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. A review of oligo(arylene ethynylene) derivatives in molecular junctions - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02023D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three 2,5-dialkoxy-1,4-diethynylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Synthesis and Applications of Selected Fluorine-Containing Fluorophores | MDPI [mdpi.com]

- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Electronic properties of the ethynyl group in 2,4-difluoro-1,5-dimethoxybenzene

Title: Electronic Properties of the Ethynyl Group in 2,4-Difluoro-1,5-dimethoxybenzene: A Technical Guide for Drug Development

Executive Summary

The scaffold 3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene represents a highly specialized, electronically tuned building block in modern medicinal chemistry and materials science. By strategically positioning an ethynyl group (-C≡CH) within a heavily substituted, "push-pull" aromatic system, researchers can precisely modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This whitepaper provides an in-depth mechanistic analysis of the electronic interplay between the ethynyl, fluoro, and methoxy substituents, and outlines self-validating protocols for its application in the synthesis of targeted therapeutics, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors.

The Electronic Architecture: Mechanistic Analysis

The unique reactivity and physicochemical profile of this compound arise from the orthogonal electronic effects of its substituents. To leverage this scaffold in drug design, one must understand the causality behind its electron density distribution.

-

The Ethynyl Group (

-Acceptor, -

The Ortho-Fluorine Effect: Fluorine atoms at positions 2 and 4 directly flank the ethynyl group. Fluorine is highly electronegative, exerting a powerful

-withdrawing (-I) effect that drastically reduces the electron density at position 3. While fluorine also possesses a -

The Meta-Methoxy Effect: The methoxy groups at positions 1 and 5 are strong

-donors (+M). However, because they are positioned meta to the ethynyl group, their resonance effects bypass position 3, instead enriching positions 2, 4, and 6. Consequently, the ethynyl group experiences the methoxy groups' inductive withdrawal (-I) without the compensating mesomeric donation.

Synergistic Dynamics: The net result is an extreme localization of electron deficiency at position 3. The terminal alkyne proton becomes highly polarized and acidic, lowering the activation energy required for deprotonation in metal-catalyzed cross-coupling reactions.

Caption: Inductive and resonance pathways modulating the ethynyl group's electron density.

Implications for Drug Development

The precise electronic tuning of this scaffold has profound implications for pharmacophore modeling:

-

Bioisosterism & Halogen Bonding: The electron-deficient fluorines can engage in multipolar interactions with protein backbone amides, while the methoxy groups act as hydrogen bond acceptors. The ethynyl linker provides a rigid, linear geometry that minimizes entropic penalties upon target binding.

-

Case Study: FGFR Inhibitors: The this compound motif has been successfully utilized to construct 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors. The electron-withdrawing nature of the substituted benzene ring enhances the metabolic stability of the compound while maintaining picomolar enzymatic IC

values against FGFR1 ().

Data Presentation: Quantitative Electronic Parameters

To fully understand the causality behind the scaffold's reactivity, we must quantify the substituent effects. Table 1 summarizes the Hammett constants and net electronic contributions relative to the ethynyl position.

Table 1: Quantitative Electronic Parameters of Substituents

| Substituent | Position Relative to Ethynyl | Inductive Effect ( | Resonance Effect ( | Net Electronic Contribution at Position 3 |

| -F | Ortho (2, 4) | +0.52 (Strong -I) | -0.34 (+M) | Strongly electron-withdrawing locally; increases alkyne acidity. |

| -OCH | Meta (1, 5) | +0.30 (-I) | -0.43 (+M) | Net electron-withdrawing ( |

| -C≡CH | Ipso (3) | +0.23 (-I) | +0.04 (+M) | Highly polarized; acts as a rigid, electron-deficient |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems, where each step includes a mechanistic rationale and a definitive checkpoint.

Protocol A: Computational Evaluation of Electronic Properties (DFT)

-

Step 1: Geometry Optimization. Perform Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G* basis set. Causality: B3LYP provides an optimal balance between computational cost and accuracy for ground-state geometries of heavily halogenated aromatic systems.

-

Step 2: Frequency Calculation. Self-Validation Checkpoint: Ensure the absence of imaginary frequencies in the computational output. This validates that the optimized geometry represents a true energetic minimum rather than an unstable transition state.

-

Step 3: ESP Mapping. Generate the Electrostatic Surface Potential (ESP) map. Causality: Visualizing the ESP confirms the degree of electron deficiency at the terminal alkyne proton, directly predicting its enhanced acidity for downstream cross-coupling.

Protocol B: Sonogashira Cross-Coupling Workflow This protocol details the coupling of this compound with an aryl halide to form a rigid pharmacophore.

-

Step 1: Solvent Degassing. Sparge anhydrous DMF with N

for 15 minutes. Causality: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling). Complete deoxygenation ensures high cross-coupling fidelity. -

Step 2: Catalyst Assembly. Add the aryl halide (1.0 eq), this compound (1.1 eq), Pd(PPh

) -

Step 3: Base Addition & Heating. Add triethylamine (2.0 eq) and heat at 90 °C in a microwave reactor for 8 hours. Causality: Triethylamine acts as a base to deprotonate the alkyne and as a ligand to stabilize the active Pd species. Microwave heating overcomes the steric hindrance of the di-ortho-fluoro substitution.

-

Step 4: Reaction Monitoring. Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting alkyne mass and the emergence of the cross-coupled product mass validates successful transmetalation and reductive elimination.

Caption: Self-validating Sonogashira cross-coupling workflow for FGFR inhibitor synthesis.

References

-

Eaborn, C., et al. "Aromatic reactivity. Part XLII. Substituent effects of the ethynyl group." Journal of the Chemical Society B: Physical Organic, 1968.[Link]

-

Wei, P., et al. "Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study." Acta Pharmaceutica Sinica B, 2019.[Link]

-

Geng, M., et al. "Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation." Beilstein Journal of Organic Chemistry, 2021.[Link]

Technical Whitepaper: 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene in Advanced Materials & Medicinal Chemistry

This guide explores the dual-utility of 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene (CAS 1453211-49-8) . While currently dominant as a pivotal intermediate in the synthesis of FGFR (Fibroblast Growth Factor Receptor) inhibitors for oncology, its unique electronic structure—combining electron-withdrawing fluorine atoms with electron-donating methoxy groups on a conjugated alkyne scaffold—positions it as a high-value candidate for next-generation organic optoelectronics and liquid crystals.

Executive Summary & Molecular Profile

This compound (hereafter EFDMB ) is a highly functionalized phenylacetylene derivative. It serves as a "molecular lego" block, primarily utilized to introduce a rigid, electron-modulated aromatic core into larger systems.

| Property | Specification | Relevance |

| CAS Number | 1453211-49-8 | Unique Identifier |

| Formula | C₁₀H₈F₂O₂ | High F/H ratio for metabolic/thermal stability |

| Molecular Weight | 198.17 g/mol | Low MW facilitates high atom economy in coupling |

| Physical State | Solid | Stable handling for solid-phase synthesis |

| Electronic Character | Push-Pull (Donors: -OMe; Acceptors: -F) | Tunable HOMO/LUMO levels for optoelectronics |

| Reactivity | Terminal Alkyne | Ready for Sonogashira coupling or Click chemistry |

Structural Logic

The molecule's value lies in its substitution pattern:

-

1-Ethynyl Group: Acts as the primary conjugation bridge (linker).

-

2,4-Difluoro Motif: Lowers the HOMO energy level (enhancing oxidative stability) and induces strong intermolecular dipole interactions (critical for liquid crystal alignment).

-

1,5-Dimethoxy Groups: Provide solubility in organic solvents and weak electron donation to fine-tune the bandgap.

Potential Applications in Material Science

Audience Note: While EFDMB is established in pharma, its material science applications are emerging, driven by the demand for fluorinated organic semiconductors.

A. Fluorinated Liquid Crystals (FLCs)

The 2,4-difluoro substitution pattern is a classic motif in high-performance liquid crystals (LCs).

-

Mechanism: Fluorine atoms introduce a lateral dipole moment and suppress crystallinity without destroying the mesophase (liquid crystal state).

-

Application: EFDMB can be coupled with aryl halides to form fluorinated tolanes (diphenylacetylenes). These materials exhibit:

-

High Birefringence (

): Essential for fast-switching displays. -

Low Viscosity: Due to the linear alkyne linkage.

-

High Resistivity: The fluorination reduces ionic impurities' impact, crucial for Active Matrix (TFT) displays.

-

B. Organic Photovoltaics (OPVs) & OLEDs

EFDMB serves as a building block for Conjugated Polymers (e.g., Poly(phenylene ethynylene)s - PPEs).

-

Bandgap Engineering: The "push-pull" effect of the electron-rich methoxy and electron-poor fluorine groups allows researchers to fine-tune the optical bandgap.

-

Solid-State Packing: The C-F···H and C-F···F interactions promote planar stacking in thin films, improving charge carrier mobility (hole transport) in Organic Field-Effect Transistors (OFETs).

C. Chemo-Sensors